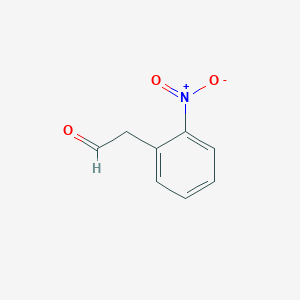

2-(2-Nitrophenyl)acetaldehyde

Description

Contextual Significance in Synthetic Organic Chemistry

The primary significance of 2-(2-nitrophenyl)acetaldehyde lies in its role as a pivotal intermediate in the synthesis of diverse organic molecules, particularly nitrogen-containing heterocycles. smolecule.comresearchgate.net These structural motifs are prevalent in numerous biologically active compounds, including pharmaceuticals and agrochemicals. smolecule.comnih.gov The compound is especially recognized as a key precursor to the indole (B1671886) ring system, a privileged scaffold in drug discovery. nih.govrsc.org

The strategic placement of the nitro group ortho to the acetaldehyde (B116499) moiety is crucial. This arrangement facilitates intramolecular cyclization reactions upon reduction of the nitro group to an amine. This transformation is a cornerstone of various indole syntheses. For instance, an intramolecular reductive amination (cyclization) of this compound can directly yield the indole ring. acs.org This approach is a feature of modern synthetic strategies that aim for efficiency and atom economy.

Beyond indoles, the aldehyde functionality allows for a range of classical carbonyl reactions, including condensations and nucleophilic additions, while the nitro group can be transformed into various other functional groups. smolecule.comevitachem.com This dual reactivity makes it a valuable synthon. Research has demonstrated its utility in tandem reactions, where a sequence of bond-forming events occurs in a single pot, streamlining the synthesis of complex targets like indolines. semanticscholar.org For example, a process involving the diazotization of 2-nitroanilines followed by coupling with ethyl vinyl ether yields this compound derivatives in situ, which are then used in subsequent Wittig reactions to build more complex structures. semanticscholar.org

| Transformation | Reagents/Conditions | Product Type | Significance |

| Reductive Cyclization | Au/Fe₂O₃, H₂ | Indole | Direct, one-pot synthesis of the indole scaffold. acs.org |

| Tandem Nitro-Reduction Aza-Michael Addition | Zinc powder | Indoline Derivatives | Efficient, one-pot synthesis of substituted indolines. semanticscholar.org |

| Wittig Reaction | Phosphonium ylide | α,β-Unsaturated Esters | Elongates the carbon chain for further cyclization precursors. semanticscholar.org |

| Reductive Amination (Intermolecular) | Aldehydes, Au/Fe₂O₃, H₂ | Aniline (B41778) Derivatives | Forms substituted anilines from nitroarenes in one pot. acs.org |

Overview of Current Research Domains and Challenges

The research surrounding this compound is primarily focused on developing novel, efficient synthetic methodologies and expanding its application in the synthesis of complex heterocyclic systems. A major theme is the design of cascade or tandem reactions that leverage the compound's inherent reactivity to rapidly build molecular complexity from simple precursors. researchgate.netbeilstein-journals.org

Current Research Domains:

Advanced Catalysis: A significant area of research involves moving away from stoichiometric reagents, such as tin(II) chloride or iron powder, which were traditionally used for nitro group reduction. acs.org Modern approaches employ catalytic systems, like gold nanoparticles supported on iron(III) oxide (Au/Fe₂O₃), for selective hydrogenation. researchgate.netacs.org These catalysts enable efficient one-pot sequences, such as hydrogenation/hydroamination to form indoles, under milder conditions. acs.org

One-Pot Multi-component Reactions: The compound is a key player in the development of multi-component reactions that form several bonds in a single operation. mdpi.com For example, the continuous-flow synthesis of ortho-nitro-substituted arylacetaldehydes has been achieved using aryldiazonium salts derived from o-nitroaniline derivatives, showcasing a method with high functional group compatibility. acs.org

Novel Cyclization Strategies: Researchers are exploring new ways to utilize the compound's structure. One such strategy is the intramolecular arylogous nitroaldol (Henry) condensation. This base-mediated reaction between ortho-heteroatom-substituted aryl aldehydes and 2-nitrobenzyl halides has been developed to access a range of 2-(2-nitroaryl)benzofuran and 2-(2-nitroaryl)indole derivatives in high yields. rsc.org

Research Challenges:

Synthesis and Stability: The synthesis of this compound itself can be challenging. While methods like the nitration of phenylacetaldehyde (B1677652) exist, controlling the regioselectivity to favor the ortho isomer over para and meta products requires careful condition management. smolecule.com Furthermore, simple aldehydes like acetaldehyde and its derivatives are intrinsically sensitive, especially to the basic conditions often used in synthesis, which can lead to side reactions like self-condensation or polymerization. acs.org

Reaction Control in Multi-component Systems: While one-pot reactions are efficient, controlling selectivity can be difficult. In three-component reactions involving aromatic aldehydes, alkyl acrylates, and dialkyl malonates, it has been observed that ortho-substituted aromatic aldehydes, such as 2-nitrobenzaldehyde (B1664092) (a related compound), can give poor yields and low diastereoselectivity compared to their para- or meta-substituted counterparts. mdpi.com This suggests that the steric hindrance from the ortho-nitro group in this compound could present similar challenges in certain transformations.

Yield and Byproduct Formation: Achieving high yields in multi-step sequences involving this compound derivatives can be problematic. For instance, in the synthesis of certain α,β-unsaturated esters via a Wittig reaction, the potential for double bond migration can lead to the formation of undesired isomers, necessitating careful purification. semanticscholar.org

| Research Finding | Reaction | Catalyst/Reagent | Yield | Reference |

| One-Pot Indole Synthesis | Intramolecular reductive amination of this compound | Au/Fe₂O₃ | 71% | acs.org |

| Indoline Synthesis | Diazotization of 2-nitroaniline, coupling, and Wittig reaction | Cp₂Fe, Ph₃P=CHCO₂Et | 43-59% (over 2 steps) | semanticscholar.org |

| Benzofuran Synthesis | One-pot reaction of salicylaldehyde (B1680747) and 1-(bromomethyl)-2-nitrobenzene | DBU | 65% | rsc.org |

| Three-Component Reaction | Reaction of 2-nitrobenzaldehyde, methyl acrylate (B77674), and diethyl malonate | EtPPh₂ | 36% | mdpi.com |

Structure

3D Structure

Properties

IUPAC Name |

2-(2-nitrophenyl)acetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO3/c10-6-5-7-3-1-2-4-8(7)9(11)12/h1-4,6H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFURPHRKGDQJMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90445628 | |

| Record name | 2-(2-nitrophenyl)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90445628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1969-73-9 | |

| Record name | 2-Nitrobenzeneacetaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1969-73-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-nitrophenyl)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90445628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzeneacetaldehyde, 2-nitro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Strategic Route Development

Direct and Indirect Nitration Approaches to the Phenylacetaldehyde (B1677652) Framework

Introducing a nitro group onto the aromatic ring can be accomplished either by direct nitration of a phenylacetaldehyde derivative or by nitrating a precursor molecule that is later converted to the target aldehyde.

Direct nitration of phenylacetaldehyde itself is synthetically challenging. The aldehyde group is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the meta position. Furthermore, the aldehyde and the adjacent benzylic methylene (B1212753) group are sensitive to the strongly oxidizing and acidic conditions of typical nitration reactions (e.g., a mixture of nitric acid and sulfuric acid). masterorganicchemistry.com

To overcome the directing-group problem and achieve the desired ortho-nitration, a common strategy involves the use of a protecting group for the aldehyde. The aldehyde can be converted into an acetal (B89532), such as a diethyl acetal. This transformation changes the electronic nature of the substituent from electron-withdrawing to electron-donating, thus activating the ring and directing the electrophilic nitration to the ortho and para positions. The general sequence is as follows:

Acetal Formation : Phenylacetaldehyde is reacted with an alcohol (e.g., ethanol) under acidic catalysis to form the corresponding acetal.

Nitration : The protected phenylacetaldehyde derivative is then subjected to nitration, typically using a nitrating agent like fuming nitric acid at low temperatures. This step yields a mixture of ortho- and para-nitro isomers.

Deprotection : The nitro-substituted acetal is hydrolyzed using dilute acid to regenerate the aldehyde functionality, affording a mixture of 2-nitrophenylacetaldehyde and 4-nitrophenylacetaldehyde, which must then be separated.

| Step | Starting Material | Reagents & Conditions | Product |

| 1. Acetal Protection | Phenylacetaldehyde | Ethanol (B145695) (excess), p-toluenesulfonic acid (cat.), reflux | Phenylacetaldehyde diethyl acetal |

| 2. Nitration | Phenylacetaldehyde diethyl acetal | Fuming HNO₃, H₂SO₄, 0–5°C | Mixture of ortho- and para-nitro acetals |

| 3. Deprotection | Mixture of nitro acetals | Dilute HCl, H₂O | Mixture of 2- and 4-nitrophenylacetaldehyde |

Table 1: A representative three-step sequence for the synthesis of nitrophenylacetaldehydes via an acetal protection strategy.

An alternative to direct nitration is to introduce the nitro group to a more stable precursor and then elaborate the side chain to form the acetaldehyde (B116499) moiety.

One prominent precursor is phenylacetic acid. Nitration of phenylacetic acid with fuming nitric acid typically yields a mixture of isomeric nitro acids. sciepub.com While conventional nitration often favors the para and meta isomers, specific conditions can be developed to enhance the yield of the ortho-isomer. researchgate.net Once 2-nitrophenylacetic acid is obtained and isolated, it can be converted to the target aldehyde. sciepub.comwikipedia.org

Another versatile strategy begins with 2-nitrotoluene (B74249). The existing methyl group can be functionalized to build the required two-carbon aldehyde side chain. One established method involves a condensation reaction with a diester of oxalic acid (e.g., diethyl oxalate) in the presence of a base like sodium ethoxide. This forms a 2-nitrophenylpyruvic acid ester, which can then be processed further. google.comgoogle.com A more direct approach is the Leimgruber-Batcho indole (B1671886) synthesis methodology, where 2-nitrotoluene is condensed with N,N-dimethylformamide dimethyl acetal (DMFDMA) to form trans-β-dimethylamino-2-nitrostyrene. clockss.org This intermediate can then be hydrolyzed to furnish 2-(2-nitrophenyl)acetaldehyde.

| Precursor | Key Reagents | Intermediate | Target | Reference |

| Phenylacetic Acid | Fuming HNO₃ | 2-Nitrophenylacetic Acid | Via reduction | sciepub.com |

| 2-Nitrotoluene | Diethyl oxalate, NaOEt | Ethyl 2-nitrophenylpyruvate | Via subsequent steps | google.com |

| 2-Nitrotoluene | DMFDMA | trans-β-Dimethylamino-2-nitrostyrene | Via hydrolysis | clockss.org |

Table 2: Overview of precursor-based nitration strategies.

Reductive and Oxidative Transformations for Aldehyde Moiety Generation

These methods begin with a precursor that already contains the 2-nitrophenyl group and focus on creating the aldehyde functionality through either reduction of a carboxylic acid derivative or oxidation of an alcohol.

The selective reduction of a carboxylic acid to an aldehyde in the presence of a reducible nitro group is a delicate transformation. Direct reduction is difficult; therefore, the carboxylic acid is typically converted into a more reactive derivative first. Common strategies include:

Acid Chloride Route : 2-Nitrophenylacetic acid can be converted to 2-nitrophenylacetyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride can then be reduced to the aldehyde via the Rosenmund reduction (catalytic hydrogenation over a poisoned palladium catalyst) or by using specific hydride reagents.

Ester Route : The carboxylic acid can be esterified (e.g., to a methyl or ethyl ester), and then reduced using a sterically hindered hydride reagent like Diisobutylaluminium hydride (DIBAL-H) at low temperatures. Careful control of stoichiometry and temperature is crucial to prevent over-reduction to the alcohol.

These methods are standard transformations in organic synthesis for converting carboxylic acids to aldehydes. smolecule.com

A highly effective and common route to this compound is the controlled oxidation of the corresponding primary alcohol, 2-(2-nitrophenyl)ethanol. The challenge lies in preventing over-oxidation to the carboxylic acid (2-nitrophenylacetic acid). libretexts.org This requires the use of mild and selective oxidizing agents in an anhydrous environment. chemistrysteps.com

Two of the most widely used reagents for this purpose are:

Pyridinium Chlorochromate (PCC) : PCC is a complex of chromium trioxide, pyridine, and HCl. It is a mild oxidant that is soluble in organic solvents like dichloromethane (B109758) (CH₂Cl₂) and reliably oxidizes primary alcohols to aldehydes. libretexts.orgchemistrysteps.com The reaction is typically performed at room temperature.

Dess-Martin Periodinane (DMP) : DMP is a hypervalent iodine compound that offers several advantages, including neutral pH conditions, high yields, and short reaction times. libretexts.orgwikipedia.org It is highly selective for the oxidation of primary alcohols to aldehydes and is compatible with a wide range of sensitive functional groups. wikipedia.org

| Oxidizing Agent | Solvent | Key Advantages | Reference |

| Pyridinium Chlorochromate (PCC) | Dichloromethane (CH₂Cl₂) | Mild, selective for aldehyde formation, commercially available. | libretexts.orgchemistrysteps.com |

| Dess-Martin Periodinane (DMP) | Dichloromethane (CH₂Cl₂) | High yields, neutral pH, short reaction times, high chemoselectivity. | libretexts.orgwikipedia.org |

Table 3: Common reagents for the controlled oxidation of 2-(2-nitrophenyl)ethanol.

Carbon-Carbon Bond Formation and Condensation Routes

These synthetic routes construct the carbon framework of the molecule, often as the final key step. A powerful and direct method is the aldol-type condensation reaction. iitk.ac.insigmaaldrich.com This involves reacting 2-nitrobenzaldehyde (B1664092) with a two-carbon nucleophile. wiserpub.com

A classic example is the reaction between 2-nitrobenzaldehyde and acetaldehyde. In this base-catalyzed reaction, the base (e.g., NaOH, KOH) deprotonates acetaldehyde to form an enolate ion. The enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-nitrobenzaldehyde. iitk.ac.in The initial product is a β-hydroxy aldehyde, which may subsequently dehydrate under the reaction conditions to form 2-nitrocinnamaldehyde. However, by carefully controlling the conditions, the non-conjugated product, this compound, can be favored or the initial aldol (B89426) addition product can be isolated and subsequently modified.

Enzyme-catalyzed (aldolase) reactions also represent a modern approach to this transformation, offering high stereoselectivity. researchgate.net For instance, 2-deoxy-D-ribose-5-phosphate aldolase (B8822740) (DERA) can catalyze the reaction between acetaldehyde and various aldehydes, including substituted benzaldehydes. researchgate.net

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Reaction Type |

| 2-Nitrobenzaldehyde | Acetaldehyde | Base (e.g., NaOH) or Acid | Aldol Condensation |

| 2-Nitrobenzaldehyde | Acetone | Chiral imines / Acid | Asymmetric Aldol Reaction |

| 2-Nitrobenzaldehyde | Acetaldehyde | DERA (enzyme) | Biocatalytic Aldol Addition |

Table 4: Examples of condensation routes for the synthesis of the this compound framework. researchgate.netmdpi.com

Condensation Reactions with 2-Nitrobenzaldehyde Precursors

Condensation reactions represent a classical yet effective strategy for forming the carbon-carbon bond necessary to construct this compound from 2-nitrobenzaldehyde.

One prominent method is the Henry Reaction (also known as a nitroaldol reaction), which involves the base-catalyzed reaction of a nitroalkane with an aldehyde or ketone. wikipedia.org In this context, 2-nitrobenzaldehyde reacts with nitromethane (B149229) in the presence of a base to form the corresponding β-nitro alcohol, (R)-(+)-2-Nitro-1-(2-nitrophenyl)ethan-1-ol. wikipedia.orgmdpi.com Subsequent dehydration and reduction steps would be required to yield the target aldehyde. One study optimized this reaction using a chiral bis(β-amino alcohol)-Cu(OAc)₂ complex as a catalyst, achieving high yields (up to 99%) and excellent enantioselectivity (up to 94.6% ee) for the nitroaldol product. mdpi.com

Another relevant approach is the Darzens Condensation . This reaction typically involves the reaction of an α-haloester with a carbonyl compound in the presence of a base to form an α,β-epoxy ester (glycidic ester). While not a direct route to the aldehyde, modifications of this reaction using related starting materials can be envisioned. For instance, the condensation of 2-nitrobenzaldehyde with chloroacetamides can produce 3-(2-nitroaryl)oxirane-2-carboxamides. rsc.org Further transformation of the resulting epoxide ring would be necessary to generate the acetaldehyde moiety.

A direct condensation of 2-nitrobenzaldehyde with acetaldehyde can also be performed. smolecule.comwikipedia.org This reaction, often catalyzed by a base like piperidine (B6355638), directly forms 2-nitrocinnamaldehyde, which is an α,β-unsaturated precursor to the target compound. smolecule.comwikipedia.org Selective reduction of the carbon-carbon double bond would then be required to obtain this compound.

Table 1: Asymmetric Henry Reaction of 2-Nitrobenzaldehyde with Nitromethane

This table summarizes the results from an optimized asymmetric Henry reaction to produce the precursor to this compound.

| Entry | Ligand | Catalyst Loading (mol%) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|

| 1 | L1 | 20 | 24 | 90 | 89.9 |

| 2 | L2 | 20 | 24 | 95 | 92.5 |

| 3 | L3 | 20 | 24 | 92 | 91.8 |

| 4 | L4 | 20 | 24 | 99 | 94.6 |

| 5 | L5 | 20 | 24 | 94 | 93.2 |

Coupling Reactions Involving Acetaldehyde Enolates

Palladium-catalyzed cross-coupling reactions provide a powerful and versatile tool for forming carbon-carbon bonds. The α-arylation of acetaldehyde enolates with a suitable 2-nitrophenyl electrophile is a direct and modern approach to synthesizing this compound. acs.orgsemanticscholar.org This reaction, however, is challenging due to the high reactivity of acetaldehyde and its propensity for self-condensation under basic conditions. acs.org

Research has focused on developing catalyst systems that can effectively mediate this transformation. The mechanism involves the generation of a palladium(0) species that undergoes oxidative addition to a 2-halonitrobenzene. The resulting palladium(II) complex then reacts with an acetaldehyde enolate (or a synthetic equivalent), followed by reductive elimination to yield the desired product and regenerate the catalyst. nih.govresearchgate.net The choice of ligand is critical for the success of these reactions, with bulky, electron-rich phosphine (B1218219) ligands often employed to promote the key steps of the catalytic cycle. nih.gov

A significant challenge in the coupling of nitroalkane enolates is their "hard" nucleophilic character, which can lead to slow reductive elimination. nih.gov Synthetic strategies often employ acetaldehyde enolate equivalents, such as ethyl vinyl ether, to circumvent the issues associated with handling acetaldehyde directly. semanticscholar.org For instance, a tandem reaction involving the diazotization of 2-nitroanilines followed by coupling with ethyl vinyl ether provides a synthetic equivalent to the α-arylation of an acetaldehyde enolate, yielding this compound derivatives. semanticscholar.org

Specialized Synthetic Techniques

Beyond conventional solution-phase synthesis, specialized techniques have been developed that utilize the unique functionalities of this compound for specific applications, such as solid-phase synthesis and complex molecular constructions.

Solid-Phase Synthesis Utilizing 2-(ortho-Nitrophenyl)ethanal Linkers

The compound this compound, also known as 2-(ortho-nitrophenyl)ethanal, has been incorporated into resin linkers for solid-phase synthesis (SPS). rsc.org This technique offers significant advantages, including the simplification of purification procedures by immobilizing the substrate on a solid support. atdbio.comumich.edu

The 2-(ortho-nitrophenyl)ethanal moiety often functions as a photolabile linker. rsc.orgacs.orgpnas.org The ortho-nitrobenzyl group is known for its ability to be cleaved upon UV irradiation, releasing the synthesized molecule from the solid support under mild conditions. acs.orggoogle.comacs.org This orthogonality is compatible with many standard protecting groups used in peptide and oligonucleotide synthesis. google.comnih.gov

In one application, a resin modified with a 2-(ortho-nitrophenyl)ethanal linker was used for the on-resin synthesis of complex polyamine spider toxins. rsc.org The aldehyde group of the linker serves as an anchor point for the construction of the polyamine backbone through sequential reductive amination and alkylation steps. rsc.org The final product is then cleaved from the resin, demonstrating the utility of this specialized linker in constructing complex natural products while avoiding difficult purification of polar intermediates. rsc.org

Table 2: Application of 2-(ortho-Nitrophenyl)ethanal Linker in Solid-Phase Synthesis

This table outlines the key stages in the solid-phase synthesis of acylpolyamines using the specified linker.

| Step | Process | Description | Reference |

|---|---|---|---|

| 1 | Linker Attachment | The 2-(ortho-nitrophenyl)ethanal moiety is covalently bound to a solid support resin. | rsc.org |

| 2 | Backbone Construction | The polyamine backbone is built stepwise on the resin via reductive amination of the aldehyde, followed by alkylation and acylation. | rsc.org |

| 3 | Protecting Group Manipulation | Orthogonal protecting groups are used and selectively removed to allow for regioselective modifications. | rsc.org |

| 4 | Cleavage | The final product is released from the resin, often using conditions that exploit the linker's specific chemistry (e.g., photolysis for photolabile linkers). | rsc.orgacs.org |

Novel Cyclization and Functional Group Transformation Approaches

The presence of both an aldehyde and an ortho-nitro group in this compound allows for novel intramolecular cyclization reactions, providing access to important heterocyclic scaffolds. smolecule.com The most prominent of these is the reductive cyclization to form indole-based structures.

When the nitro group is reduced to an amino group (e.g., using reagents like sodium dithionite (B78146), Fe/HCl, or catalytic hydrogenation), the resulting 2-(2-aminophenyl)acetaldehyde can undergo spontaneous intramolecular condensation (cyclization) between the newly formed amine and the proximal aldehyde to form indoles. rsc.orgresearchgate.net This tandem reduction-cyclization is a powerful strategy for synthesizing substituted indoles.

Furthermore, the aldehyde and nitro functionalities can participate in more complex tandem reactions. For example, reductive cyclization of related substrates like N-(2-nitrophenyl)pyrrole-2-carboxaldehydes using sodium dithionite can yield pyrrole-fused quinoxalines. rsc.org Similarly, zinc-mediated reductive cyclization of 2-(2-nitrophenyl)-1H-benzo[d]imidazoles in the presence of external aldehydes leads to the formation of complex quinazoline (B50416) derivatives. rsc.orgresearchgate.net These examples highlight how the reactive groups within the this compound framework can be harnessed to build intricate molecular architectures. smolecule.comsolubilityofthings.com

Comprehensive Analysis of Chemical Reactivity and Transformation Pathways

Reactivity of the Aldehyde Functional Group

The aldehyde functional group in 2-(2-nitrophenyl)acetaldehyde is characterized by an electrophilic carbonyl carbon, making it susceptible to attack by various nucleophiles. pressbooks.publibretexts.org This reactivity is central to many of its synthetic applications. smolecule.com

The carbonyl carbon of the aldehyde is electron-poor due to the electronegativity of the oxygen atom, making it a prime target for nucleophilic attack. pressbooks.publibretexts.org This fundamental reaction involves the addition of a nucleophile to the carbonyl group, leading to the formation of a tetrahedral intermediate. libretexts.org

Strong nucleophiles, such as those found in organometallic reagents like Grignard reagents and organolithium compounds, readily attack the carbonyl carbon. allstudiesjournal.com For instance, the reaction of this compound with a Grignard reagent (R-MgX) would be expected to yield a secondary alcohol after an acidic workup.

Weaker nucleophiles, such as water and alcohols, generally require acid catalysis to enhance the electrophilicity of the carbonyl carbon through protonation. pressbooks.pub This protonation makes the carbonyl group more susceptible to attack by the weaker nucleophile.

A notable reaction is the Morita-Baylis-Hillman (MBH) reaction. In a study, the reaction of 2-nitrobenzaldehyde (B1664092) (a related compound) with methyl acrylate (B77674) in the presence of a phosphine (B1218219) catalyst resulted in the formation of an MBH adduct. semanticscholar.org This suggests that this compound could undergo similar transformations.

Condensation reactions are a significant aspect of the reactivity of this compound, allowing for the formation of imines and acetals. smolecule.com These reactions typically involve the elimination of a water molecule.

Imine Formation: The reaction of this compound with primary amines yields imines, also known as Schiff bases. evitachem.com This acid-catalyzed reaction is reversible and is fundamental in the synthesis of various nitrogen-containing compounds. allstudiesjournal.com For example, the condensation with aniline (B41778) would produce N-(2-(2-nitrophenyl)ethylidene)aniline. The formation of imines is a key step in reductive amination processes. acs.org

Acetal (B89532) Formation: In the presence of an alcohol and an acid catalyst, this compound can form an acetal. smolecule.com For instance, reacting it with excess ethanol (B145695) under acidic conditions would yield 1,1-diethoxy-2-(2-nitrophenyl)ethane. This reaction is often used to protect the aldehyde group during other chemical transformations. The formation of 2-(2-aminophenyl)acetaldehyde dimethyl acetal is a documented example of such a protection strategy. acs.org

The table below summarizes representative condensation reactions of this compound.

| Reactant | Catalyst | Product Type |

| Primary Amine (R-NH₂) | Acid | Imine (Schiff Base) |

| Alcohol (R-OH) | Acid | Acetal |

| Aminoacetaldehyde dimethylacetal | Hydrochloric Acid | 2-(2-nitrobenzyl)imidazole prepchem.com |

Reductive amination is a powerful method for synthesizing amines from aldehydes. libretexts.org This process involves the initial formation of an imine through the condensation of this compound with an amine, followed by the reduction of the imine to the corresponding amine. libretexts.orgscirp.org

A variety of reducing agents can be employed for the reduction of the imine intermediate, including sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation. libretexts.org For example, the reaction of this compound with ammonia, followed by reduction, would yield 2-(2-nitrophenyl)ethanamine.

One-pot reductive amination of aldehydes with nitroarenes has been achieved using gold nanoparticles supported on iron(III) oxide (Au/Fe₂O₃) as a catalyst. acs.org This method involves the chemoselective hydrogenation of the nitro group, followed by imine formation and subsequent reduction to the amine. acs.org

The following table outlines the key steps in reductive amination.

| Step | Reactants | Intermediate/Product |

| 1 | This compound, Amine | Imine |

| 2 | Imine, Reducing Agent | Amine |

Reactivity and Transformations of the Nitroaromatic Moiety

The nitro group on the aromatic ring of this compound is a versatile functional group that can undergo various transformations, most notably reduction and participation in intramolecular cyclization reactions. smolecule.com

The reduction of the nitro group is a key transformation of this compound, leading to the formation of 2-aminophenylacetaldehyde or intermediate nitroso compounds. smolecule.com The choice of reducing agent and reaction conditions determines the final product.

Formation of Amino Derivatives: The complete reduction of the nitro group to an amine is a common synthetic strategy. sci-hub.se This can be achieved using various methods, including catalytic hydrogenation with catalysts like palladium on carbon (Pd/C), or metals in acidic media such as tin (Sn) and hydrochloric acid (HCl). libretexts.orgscispace.com The resulting 2-aminophenylacetaldehyde is a valuable intermediate for the synthesis of heterocyclic compounds like indoles. lookchem.com

Formation of Nitroso Derivatives: Under controlled reduction conditions, the nitro group can be partially reduced to a nitroso group. The formation of a nitroso intermediate is a key step in the rearrangement of N-2-nitrophenyl hydrazonyl bromides, which proceeds through a 1,7-electrocyclization involving the ortho-nitro group. nih.govacs.org

The following table presents common reducing agents and their products.

| Reducing Agent | Product |

| H₂/Pd/C | 2-Aminophenylacetaldehyde lookchem.com |

| Sn/HCl | 2-Aminophenylacetaldehyde scispace.com |

| Controlled Reduction | 2-Nitrosophenylacetaldehyde (intermediate) |

The presence of both the aldehyde and the nitro group (or its reduced form) in close proximity allows for various intramolecular cyclization reactions, leading to the formation of important heterocyclic structures like quinolines and indoles. smolecule.com

Quinoline (B57606) Synthesis: Quinolines can be synthesized from this compound derivatives. For instance, a multicomponent reaction of aniline, 2-nitrobenzaldehyde (a related aldehyde), and propargyl alcohol in the presence of copper bromide yielded a 2,4-disubstituted quinoline. researchgate.net The Friedländer annulation, which involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a methylene (B1212753) group alpha to a carbonyl, is a classic method for quinoline synthesis. The reduction of the nitro group in this compound to an amine in situ, followed by reaction with a suitable carbonyl compound, could provide a pathway to quinoline derivatives.

Indole (B1671886) Synthesis: this compound is a key precursor for the synthesis of indoles, a fundamental heterocyclic motif in many natural products and pharmaceuticals. bhu.ac.in The Fischer indole synthesis, a classic method, involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. wikipedia.orgmdpi.com While not directly starting from this compound, the synthesis of indole derivatives often involves intermediates derived from it. For example, the reduction of the nitro group to an amine, followed by intramolecular cyclization of the resulting 2-aminophenylacetaldehyde, is a common strategy. lookchem.comresearchgate.net A one-pot synthesis of indoles from (2-nitroaryl)alkynes has been developed using gold catalysts, which proceeds through a hydrogenation/hydroamination sequence. acs.org Another approach involves the condensation of 2-methylnitrobenzenes with formamide (B127407) acetals followed by reduction to yield indoles. researchgate.net

The following table highlights key cyclization reactions.

| Heterocycle | Key Precursor from this compound | Synthetic Method |

| Quinoline | 2-Aminophenylacetaldehyde | Friedländer Annulation |

| Indole | 2-Aminophenylacetaldehyde | Intramolecular Cyclization lookchem.com |

| Indole | (2-Nitroaryl)alkyne derivative | Fischer Indole Synthesis wikipedia.orgmdpi.com |

Interplay Between Aldehyde and Nitro Functional Group Reactivities

The unique chemical architecture of this compound, featuring both an aldehyde and a nitro group in close proximity on an aromatic ring, gives rise to a fascinating interplay of reactivity. This interaction is most prominently demonstrated in intramolecular tandem reactions, where a transformation of the nitro group triggers a subsequent reaction with the aldehyde moiety, leading to the formation of complex heterocyclic systems. The electron-withdrawing nature of the nitro group also influences the electrophilic character of the aldehyde's carbonyl carbon. smolecule.com

The primary mode of interaction between the two functional groups is observed in reductive cyclization reactions. rsc.org In these processes, the nitro group is selectively reduced to an amino group (-NH2), which, being nucleophilic, readily undergoes an intramolecular condensation with the electrophilic aldehyde group present in the same molecule. This tandem, one-pot sequence avoids the isolation of the often-unstable 2-aminophenylacetaldehyde intermediate and provides an efficient pathway to various nitrogen-containing heterocycles. rsc.orgresearchgate.net

Several methodologies have been developed to achieve this chemoselective reduction and subsequent cyclization, highlighting the controlled reactivity between the two groups. The choice of reducing agent is critical to selectively reduce the nitro group without affecting the aldehyde.

Key Research Findings in Reductive Cyclization:

Sodium Dithionite (B78146) (Na₂S₂O₂): The use of sodium dithionite has been reported for the chemoselective reduction of a nitro group in the presence of an aldehyde. rsc.org The in situ generated amino group then undergoes spontaneous intramolecular condensation with the aldehyde to form cyclic products like quinoxalines. This method is noted for its efficiency, mild reaction conditions (room temperature), and high yields. rsc.org

Iron(0) Powder: An aldehyde-driven, Fe(0)-mediated reductive cyclization has been developed. acs.org In this system, elemental iron powder facilitates the reduction of the nitro group, with water acting as the hydrogen source. The presence of the aldehyde group has been found to accelerate the rate of the nitro group reduction, demonstrating a synergistic interaction. This one-pot protocol enables the synthesis of complex scaffolds such as 5,6-dihydro-quinazolino[4,3-b]quinazolin-8-ones. acs.org

Zinc (Zn) Powder: A tandem reductive cyclization process mediated by zinc powder in water has also been described for related 2-(2-nitrophenyl) substrates. researchgate.net This method provides a simple, economical, and environmentally friendly ("green") approach to synthesizing dihydrobenzo researchgate.netmdpi.comimidazo[1,2-c]quinazolines from aldehydes and 2-(2-nitrophenyl)-1H-benzo[d]imidazoles. researchgate.net

The strategic placement of the aldehyde and nitro groups is fundamental to these transformations. The ortho-positioning allows for the formation of stable five- or six-membered rings through intramolecular cyclization, a common and favored pathway in organic synthesis. While the primary reactivity pattern involves the reduction of the nitro group followed by cyclization, the nitro group's electron-withdrawing effect can also modulate the aldehyde's susceptibility to nucleophilic attack in other reactions. smolecule.commdpi.com

The table below summarizes representative transformation pathways involving the interplay of the aldehyde and nitro groups in nitrophenyl compounds.

Table 1: Reductive Cyclization Methods for Nitrophenyl Aldehydes and Related Compounds

| Reagent/System | Transformation Type | Product Class | Reference |

| Sodium Dithionite (Na₂S₂O₄) | Chemoselective reductive cyclization | Pyrrole fused Quinoxalines | rsc.org |

| Iron (Fe) Powder / H₂O | Aldehyde-driven one-pot reductive cyclization | 5,6-Dihydro-quinazolino[4,3-b]quinazolin-8-ones | acs.org |

| Zinc (Zn) Powder / H₂O | Tandem reductive cyclization | 5,6-Dihydrobenzo researchgate.netmdpi.comimidazo[1,2-c]quinazolines | researchgate.net |

Mechanistic Investigations and Reaction Dynamics

Elucidation of Primary Reaction Steps and Intermediate Species Formation

A key aspect of understanding the reactivity of 2-(2-nitrophenyl)acetaldehyde is the identification of the initial steps of its reactions and the transient species that are formed. These intermediates, though often short-lived, dictate the subsequent reaction pathways and the final product distribution.

In reactions involving nitroaromatic compounds, the formation of transient intermediates such as aci-nitro species is a critical mechanistic feature. For instance, in photochemical reactions of related 2-nitrobenzyl compounds, the primary photoproducts are aci-nitro species. deepdyve.comrsc.org These intermediates can be identified and characterized using time-resolved spectroscopic techniques, such as laser flash photolysis and time-resolved infrared (TRIR) spectroscopy. deepdyve.comrsc.org These methods allow for the observation of short-lived species on the microsecond to nanosecond timescale, providing valuable insights into the initial steps of the reaction. The balance between the different reaction pathways of these aci-nitro intermediates is often dependent on the reaction medium. deepdyve.comrsc.org

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms by identifying the rate-determining step. princeton.eduepfl.chyoutube.com This effect arises from the difference in reaction rates when an atom in a reactant is replaced by one of its heavier isotopes, such as replacing hydrogen with deuterium. libretexts.orgfiveable.melibretexts.org A primary KIE is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step. youtube.com The magnitude of the KIE can provide information about the transition state of the reaction. princeton.edu For reactions involving this compound, such as a base-catalyzed enolization, a significant primary KIE would be expected if the abstraction of the α-proton is the slowest step.

Table 1: Theoretical Kinetic Isotope Effects for C-H Bond Cleavage

| Bond Type | Typical kH/kD Value | Implication for Rate-Determining Step |

|---|---|---|

| C-H | > 2 | C-H bond cleavage is likely the rate-determining step. |

Secondary KIEs, where the isotopic substitution is at a position not directly involved in bond breaking, can also provide valuable information about changes in hybridization or the steric environment of the transition state. youtube.comlibretexts.org

Catalytic Mechanistic Pathways

The reactions of this compound can be significantly influenced by the presence of catalysts. Both metal-based and organic catalysts can open up new reaction pathways, often with high efficiency and selectivity.

Iron(salen) complexes have emerged as effective catalysts for a variety of transformations involving nitro compounds. acs.orgnih.gov These bench-stable complexes can catalyze the reduction of nitro groups under mild conditions. acs.orgnih.gov Mechanistic studies, including kinetics, electron paramagnetic resonance (EPR) spectroscopy, and mass spectrometry, suggest that the reaction proceeds through the formation of a nitroso intermediate and an on-cycle iron hydride as a key catalytic intermediate. acs.orgnih.gov The catalytic cycle is initiated by the activation of the precatalyst by a reducing agent, leading to the formation of an iron(III) hydride species. acs.org This hydride then transfers to the nitro compound in what is often the rate-limiting step. acs.org The choice of reducing agent can influence the chemoselectivity of the reaction, allowing for the reduction of the nitro group in the presence of other functional groups like carbonyls. acs.orgnih.gov

Table 2: Key Intermediates in Iron(salen)-Catalyzed Nitro Reduction

| Intermediate Species | Method of Identification | Role in Catalytic Cycle |

|---|---|---|

| Iron(III) hydride | EPR, LIFDI-MS | Hydride transfer agent |

Organocatalysis provides a powerful, metal-free approach to catalyzing organic reactions. For aldehydes like this compound, amine catalysts can facilitate a variety of transformations through the formation of enamine or iminium ion intermediates. researchgate.net For example, in aldol-type reactions, an amine catalyst can react with the aldehyde to form a nucleophilic enamine, which can then add to an electrophile. rsc.org

Acid and base catalysis are also fundamental in the reactions of carbonyl compounds. wikipedia.orgcreative-enzymes.com In acid catalysis, protonation of the carbonyl oxygen enhances the electrophilicity of the carbonyl carbon. wikipedia.org In base catalysis, a proton is removed from the α-carbon to generate a nucleophilic enolate. The choice of catalyst and reaction conditions can direct the reaction towards different products. One study describes the synthesis of a related compound through the condensation of 2-nitrobenzaldehyde (B1664092) and acetaldehyde (B116499) using piperidine (B6355638) as a catalyst, indicating an organocatalytic pathway. smolecule.com

Computational Modeling of Reaction Mechanisms

Computational chemistry, particularly density functional theory (DFT), has become an indispensable tool for investigating reaction mechanisms. epfl.ch DFT calculations can be used to map potential energy surfaces, locate transition states, and calculate reaction barriers, providing a detailed picture of the reaction pathway. deepdyve.comrsc.org For the reactions of this compound, computational modeling can be used to:

Investigate the structures and stabilities of transient intermediates like aci-nitro species.

Calculate the energy barriers for different reaction pathways, helping to predict the major products.

Elucidate the role of catalysts by modeling the interactions between the catalyst and the substrate.

Predict kinetic isotope effects, which can then be compared with experimental data to validate the proposed mechanism.

For instance, DFT studies on related 2-nitrobenzyl compounds have been used to map the potential energy surfaces for the competing reaction pathways of the primary aci-nitro photoproducts. deepdyve.comrsc.org

Transition State Characterization and Energy Profile Analysis

Detailed mechanistic investigations into the reaction dynamics of this compound, specifically concerning transition state characterization and energy profile analysis, are not extensively documented in publicly accessible scientific literature. While the presence of the ortho-nitro group and the aldehyde functionality suggests a rich reactivity profile, including the potential for intramolecular cyclization and condensation reactions, specific computational and experimental data on the transition states and energetic pathways of these transformations are not available.

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating reaction mechanisms. Such studies would typically involve mapping the potential energy surface of a reaction, identifying stationary points corresponding to reactants, intermediates, products, and, crucially, transition states. The characterization of a transition state involves locating a first-order saddle point on the potential energy surface, which is a maximum in the direction of the reaction coordinate and a minimum in all other degrees of freedom. This is confirmed by vibrational frequency analysis, where a single imaginary frequency corresponds to the motion along the reaction coordinate that transforms the reactant into the product.

For a hypothetical intramolecular reaction of this compound, such as a cyclization to form a heterocyclic system, a computational study would provide the following insights:

Optimized Geometries: The three-dimensional structures of the reactant, any intermediates, the transition state(s), and the product(s).

Energetic Data: The relative energies of each species along the reaction pathway, allowing for the construction of an energy profile diagram.

Transition State Properties: The key geometric parameters (bond lengths and angles) of the transition state, which reveal the nature of bond-forming and bond-breaking processes. The imaginary frequency would also be reported.

Without specific studies on this compound, it is not possible to provide concrete data tables for its reaction mechanisms. The following tables are illustrative examples of the kind of data that would be generated from a computational study of a hypothetical reaction.

Table 1: Calculated Relative Energies for a Hypothetical Reaction of this compound

| Species | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |

| Reactant | 0.0 | 0.0 |

| Transition State 1 (TS1) | Data not available | Data not available |

| Intermediate | Data not available | Data not available |

| Transition State 2 (TS2) | Data not available | Data not available |

| Product | Data not available | Data not available |

Table 2: Key Geometric Parameters of a Hypothetical Transition State

| Parameter | Bond Length (Å) / Angle (°) | Description |

| C1-O | Data not available | Forming bond between carbonyl carbon and a nucleophile |

| C-H | Data not available | Breaking bond during a proton transfer |

| O-C-N Angle | Data not available | Angle indicating ring formation |

Further experimental and computational research is required to fully characterize the mechanistic pathways available to this compound and to quantify the associated energy profiles and transition state structures.

Synthetic Utility As a Versatile Organic Intermediate

Building Block for Complex Molecular Scaffolds

The bifunctional nature of 2-(2-nitrophenyl)acetaldehyde positions it as a strategic building block for the synthesis of intricate molecular scaffolds. The aldehyde group readily participates in nucleophilic addition and condensation reactions, allowing for chain extension and the introduction of new functionalities. nih.gov Simultaneously, the ortho-positioned nitro group can be chemically transformed, most notably through reduction to an amino group, which can then engage in intramolecular cyclization reactions. nih.gov

This dual reactivity enables its use in tandem or cascade reactions, where a sequence of bond-forming events occurs in a single pot, leading to a rapid increase in molecular complexity. The strategic placement of the aldehyde and nitro groups on the benzene (B151609) ring is particularly advantageous for the construction of fused heterocyclic systems, which are prevalent in a wide array of biologically active compounds. Its potential as an intermediate for synthesizing such molecules underscores its importance in both academic research and industrial applications. nih.gov

Role in Heterocyclic Compound Synthesis

The most significant application of this compound in synthetic organic chemistry is its role as a precursor to a variety of nitrogen-containing heterocyclic compounds. The ortho-relationship of the acetaldehyde (B116499) and nitro moieties provides an ideal template for intramolecular cyclization strategies to form five- and six-membered rings fused to the benzene core.

The synthesis of indoles and their reduced counterparts, indolines, represents a cornerstone of heterocyclic chemistry due to their prevalence in natural products and pharmaceuticals. This compound is a key precursor in methodologies such as the Leimgruber-Batcho indole (B1671886) synthesis. This reaction typically starts with an o-nitrotoluene derivative, which is first converted into a β-dimethylamino-2-nitrostyrene (an enamine). rsc.org This enamine intermediate is conceptually a derivative of this compound. The subsequent and crucial step is a reductive cyclization of the nitro group, often achieved with reducing agents like Raney nickel and hydrazine, palladium on carbon with hydrogen, or stannous chloride. rsc.org The reduction of the nitro group to an amine is followed by spontaneous cyclization onto the enamine or its hydrolyzed aldehyde equivalent, and subsequent elimination to furnish the aromatic indole ring. rsc.org

The general scheme for this transformation is outlined below:

| Starting Material Class | Key Intermediate | Reaction Type | Product Class |

| o-Nitrotoluene derivative | Enamine of this compound | Reductive Cyclization | Indole |

| This compound | 2-(2-Aminophenyl)acetaldehyde | Intramolecular Condensation | Indole |

While the classical Fischer indole synthesis involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone, this compound itself is not the typical carbonyl component. researchgate.net However, its derivatives could potentially be used. The more direct route to indoles from this starting material relies on the intramolecular cyclization following the reduction of the nitro group. This reductive cyclization is a powerful strategy for constructing the indole nucleus from ortho-substituted nitroarenes. sigmaaldrich.com

Quinoline (B57606) Derivatives: The quinoline scaffold is another important heterocyclic motif in medicinal chemistry. Several classic named reactions can be adapted to utilize derivatives of this compound for their synthesis. The Friedländer synthesis, for instance, involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. nih.govnih.gov By reducing the nitro group of this compound to an amine, the resulting 2-(2-aminophenyl)acetaldehyde can serve as the 2-aminoaryl aldehyde component in a Friedländer annulation to produce quinolines. slideshare.netnih.govresearchgate.net

Similarly, the Doebner-von Miller reaction, which synthesizes quinolines from anilines and α,β-unsaturated carbonyl compounds, could potentially utilize a derivative of this compound. wikipedia.orgiipseries.orgsynarchive.com In this scenario, the corresponding aniline (B41778) (2-aminophenethyl alcohol or a derivative) would react with an α,β-unsaturated carbonyl compound.

Tetrahydroisoquinoline Systems: The tetrahydroisoquinoline core is a common feature in many alkaloids and pharmacologically active molecules. mdpi.comnih.gov The Pictet-Spengler reaction is a powerful method for synthesizing this ring system, involving the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization. organic-chemistry.orgwikipedia.orgname-reaction.comnrochemistry.comjk-sci.com Reduction of the nitro group in this compound and subsequent reductive amination would yield a 2-(2-aminophenylethyl)amine. This derivative is a suitable precursor for the Pictet-Spengler reaction, where condensation with an aldehyde or ketone would lead to the formation of a tetrahydroisoquinoline ring system.

| Target Heterocycle | Key Synthetic Strategy | Precursor from this compound |

| Quinoline | Friedländer Synthesis | 2-(2-Aminophenyl)acetaldehyde |

| Tetrahydroisoquinoline | Pictet-Spengler Reaction | 2-(2-Aminophenylethyl)amine |

The versatility of this compound extends to the synthesis of other important nitrogen-containing heterocycles.

Quinoxalines: Quinoxalines are typically synthesized by the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. wikipedia.orgresearchgate.netencyclopedia.publongdom.org The reduction of this compound to 2-(2-aminophenyl)acetaldehyde, followed by reaction with another carbonyl compound and subsequent oxidation, or direct reaction of a derivative with an o-phenylenediamine, provides a plausible route to substituted quinoxalines.

Benzodiazepines: 1,5-Benzodiazepines are commonly prepared by the condensation of o-phenylenediamines with ketones. nih.govijtsrd.com While not a direct application of this compound, its derivatives could be elaborated into precursors for such syntheses. For instance, the corresponding 2-aminoaniline derivative could be further functionalized to participate in benzodiazepine-forming reactions. A tandem reductive cyclization of a related compound, 2-(2-nitrophenyl)-1H-benzo[d]imidazoles with aldehydes, has been shown to produce 5,6-dihydrobenzo wikipedia.orglongdom.orgimidazo[1,2-c]quinazolines, highlighting the potential for complex heterocyclic synthesis originating from o-nitrophenyl precursors. rsc.orgresearchgate.net

Precursor in Target-Oriented Organic Synthesis (e.g., pharmaceuticals, agrochemicals)

The heterocyclic scaffolds readily accessible from this compound are of significant interest in the development of new therapeutic agents and agrochemicals. The indole, quinoline, tetrahydroisoquinoline, and quinoxaline (B1680401) motifs are considered "privileged structures" in medicinal chemistry, as they are known to bind to a variety of biological targets with high affinity.

While specific, large-scale industrial applications of this compound as a direct precursor for a marketed drug or agrochemical are not widely documented in publicly available literature, its utility is evident in the research and development phase. Its role as an intermediate allows for the synthesis of libraries of compounds for biological screening. nih.gov For example, compounds containing the nitrophenyl group often exhibit antimicrobial properties, and the structural features of this compound suggest its potential as a precursor for enzyme inhibitors or anticancer agents. nih.gov Furthermore, related compounds have been explored for potential herbicidal activity, indicating possible applications in the agrochemical sector. nih.gov The ability to generate diverse heterocyclic structures from this single starting material makes it a valuable tool in the quest for new bioactive molecules.

Advanced Spectroscopic and Spectrometric Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. While specific experimental NMR data for 2-(2-nitrophenyl)acetaldehyde is not widely available in public databases, the expected spectral features can be predicted based on the known chemical environment of its protons and carbons.

¹H NMR Spectroscopy for Proton Environment Analysis

In ¹H NMR spectroscopy, the chemical shift (δ), splitting pattern (multiplicity), and integration of the signals provide a map of the proton environments within a molecule. For this compound, distinct signals are expected for the aldehydic, methylene (B1212753), and aromatic protons.

The aldehydic proton (-CHO) is highly deshielded and typically appears as a triplet in the downfield region of the spectrum, generally between δ 9-10 ppm. The methylene protons (-CH₂-) adjacent to the aromatic ring would likely resonate between δ 3.5-4.5 ppm, appearing as a doublet due to coupling with the aldehydic proton. The four aromatic protons on the nitrophenyl ring would exhibit complex splitting patterns in the aromatic region (δ 7.0-8.5 ppm) due to their distinct electronic environments and spin-spin coupling with each other.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Aldehydic H | 9.0 - 10.0 | Triplet (t) |

| Methylene H₂ | 3.5 - 4.5 | Doublet (d) |

¹³C NMR Spectroscopy for Carbon Skeleton Elucidation

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal.

The carbonyl carbon of the aldehyde group is the most deshielded, with a characteristic chemical shift expected in the range of δ 190-200 ppm. The methylene carbon would likely appear around δ 40-50 ppm. The aromatic carbons would produce a series of signals between δ 120-150 ppm, with the carbon atom directly attached to the nitro group being significantly deshielded.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl C | 190 - 200 |

| Methylene C | 40 - 50 |

| Aromatic C | 120 - 150 |

Two-Dimensional NMR Techniques for Connectivity Assignments

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in establishing the connectivity between protons and carbons. A COSY spectrum would show correlations between the aldehydic proton and the methylene protons, confirming their adjacent positions. An HSQC spectrum would link each proton signal to its directly attached carbon atom, allowing for the unambiguous assignment of the methylene and aromatic C-H signals in the ¹³C NMR spectrum. Although specific 2D NMR studies on this compound are not readily found in the literature, these techniques would be standard procedure in a full structural characterization. libretexts.org

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. chemguide.co.uk For this compound, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight of approximately 165.15 g/mol . nih.gov

The fragmentation of the molecular ion is influenced by the functional groups present. Common fragmentation pathways for this molecule would likely involve:

Alpha-cleavage: Breakage of the bond between the carbonyl carbon and the methylene carbon, leading to the formation of a [M-CHO]⁺ ion (m/z 136) or a [CHO]⁺ ion (m/z 29).

Loss of the nitro group: Cleavage of the C-N bond can result in the loss of NO₂ (46 Da), leading to a fragment at m/z 119.

Rearrangement reactions: Intramolecular rearrangements, common in nitro-aromatic compounds, could also lead to characteristic fragment ions.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Predicted Fragment |

|---|---|

| 165 | [M]⁺ (Molecular Ion) |

| 136 | [M-CHO]⁺ |

| 119 | [M-NO₂]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Mode Assignment

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be expected to show characteristic absorption bands for the aldehyde and nitro functional groups.

Aldehyde C-H Stretch: A distinctive pair of weak to medium bands around 2820 cm⁻¹ and 2720 cm⁻¹.

Carbonyl (C=O) Stretch: A strong, sharp absorption band typically in the region of 1720-1740 cm⁻¹ for an aliphatic aldehyde. Conjugation with the aromatic ring may shift this to a slightly lower frequency.

Nitro (N-O) Stretch: Two strong absorption bands corresponding to the asymmetric and symmetric stretching of the nitro group, typically found near 1520 cm⁻¹ and 1350 cm⁻¹, respectively.

Aromatic C-H and C=C Stretches: Absorptions in the regions of 3000-3100 cm⁻¹ (C-H) and 1450-1600 cm⁻¹ (C=C).

Table 4: Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|---|

| Aldehyde | C-H Stretch | 2820 and 2720 |

| Carbonyl | C=O Stretch | 1720 - 1740 |

| Nitro | Asymmetric N-O Stretch | ~1520 |

| Nitro | Symmetric N-O Stretch | ~1350 |

| Aromatic | C-H Stretch | 3000 - 3100 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Characteristics

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be influenced by the presence of the nitrophenyl chromophore. Studies on the closely related compound, 2-nitrobenzaldehyde (B1664092), show characteristic absorption bands that can be used to infer the spectral properties of this compound. uni-muenchen.de

The spectrum would likely be characterized by:

A strong absorption band around 250 nm, attributed to a π → π* transition involving the nitro group and the benzene (B151609) ring.

A weaker absorption band around 300-350 nm, resulting from an n → π* transition originating from the lone pairs on the oxygen atoms of the nitro and aldehyde groups. uni-muenchen.de

The exact position and intensity of these bands can be influenced by the solvent used for the analysis.

Table 5: Predicted UV-Vis Absorption Maxima (λₘₐₓ) for this compound

| Electronic Transition | Predicted λₘₐₓ (nm) |

|---|---|

| π → π* | ~250 |

Integration of Multiple Spectroscopic Methods for Comprehensive Structural Confirmation

The unambiguous structural elucidation of this compound is achieved not by a single analytical technique, but through the synergistic integration of several advanced spectroscopic and spectrometric methodologies. Each method provides distinct and complementary information, which, when combined, confirms the molecular formula, identifies key functional groups, and maps the precise arrangement of atoms within the molecule. The primary techniques employed for this comprehensive characterization include mass spectrometry (MS), infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy (both ¹H and ¹³C).

Mass Spectrometry (MS)

Mass spectrometry is the foundational technique for determining the molecular weight and elemental composition of a compound. For this compound, low-resolution mass spectrometry would show a molecular ion peak ([M]⁺) at a mass-to-charge ratio (m/z) of approximately 165, corresponding to the nominal molecular weight (165.15 g/mol ). nih.gov

High-resolution mass spectrometry (HRMS) provides a more precise determination of the molecular formula, C₈H₇NO₃, by measuring the exact mass of the molecular ion (165.042593 Da). nih.gov Analysis of the fragmentation pattern in the mass spectrum further supports the proposed structure. Key fragments would be expected from the cleavage of labile bonds, such as the loss of the aldehyde group (-CHO) or the nitro group (-NO₂), providing corroborative evidence for the presence of these functionalities.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is instrumental in identifying the specific functional groups present in the molecule by measuring the absorption of infrared radiation at characteristic vibrational frequencies. The IR spectrum of this compound displays several key absorption bands that are diagnostic of its structure.

The most prominent features include:

Aldehyde C=O Stretch: A strong, sharp absorption band characteristic of the carbonyl group in an aldehyde. Due to conjugation with the adjacent phenyl ring, this peak is expected in the range of 1710-1685 cm⁻¹. vscht.cz

Aldehyde C-H Stretch: The presence of an aldehyde is definitively confirmed by one or two moderate absorption bands for the aldehydic C-H bond, typically appearing around 2720 cm⁻¹ and 2820 cm⁻¹. vscht.cz The appearance of two distinct peaks can be attributed to Fermi resonance.

Nitro Group N-O Stretches: The nitro group is identified by two strong and characteristic absorption bands: an asymmetric stretch typically found between 1560-1500 cm⁻¹ and a symmetric stretch in the 1385-1345 cm⁻¹ region.

Aromatic C=C and C-H Stretches: Absorptions corresponding to the carbon-carbon stretching vibrations within the benzene ring are observed in the 1600-1450 cm⁻¹ region. vscht.cz Aromatic C-H stretching vibrations are typically seen as weaker bands above 3000 cm⁻¹. vscht.cz

Table 1: Characteristic Infrared Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch | Aromatic Ring | 3100 - 3000 | Medium-Weak |

| C-H Stretch | Aldehyde (-CHO) | 2830 - 2800 & 2730 - 2700 | Medium |

| C=O Stretch | Aldehyde (-CHO) | 1710 - 1685 | Strong |

| C=C Stretch | Aromatic Ring | 1600 - 1450 | Medium |

| N-O Asymmetric Stretch | Nitro (-NO₂) | 1560 - 1500 | Strong |

| N-O Symmetric Stretch | Nitro (-NO₂) | 1385 - 1345 | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed picture of the molecular structure by mapping the hydrogen (¹H) and carbon (¹³C) skeletons.

¹H NMR Spectroscopy

The proton NMR spectrum confirms the number of different types of protons and their neighboring environments through chemical shifts, integration, and signal splitting (multiplicity). For this compound, the spectrum is expected to show:

Aldehydic Proton (1H): A highly deshielded signal, appearing far downfield (δ 9.5-10.0 ppm) due to the strong electron-withdrawing effect of the carbonyl oxygen. This signal would appear as a triplet due to coupling with the two adjacent methylene protons.

Aromatic Protons (4H): A complex series of multiplets in the aromatic region (δ 7.5-8.2 ppm). The ortho-substitution pattern leads to four distinct signals, with the proton ortho to the electron-withdrawing nitro group being the most downfield.

Methylene Protons (2H): A signal deshielded by both the aromatic ring and the carbonyl group, expected around δ 3.8-4.2 ppm. This signal would appear as a doublet due to coupling with the single aldehydic proton.

Table 2: Predicted ¹H NMR Spectroscopic Data for this compound

| Proton Type | Integration | Predicted Chemical Shift (δ ppm) | Predicted Multiplicity |

|---|---|---|---|

| Aldehydic H (-CHO) | 1H | 9.5 - 10.0 | Triplet (t) |

| Aromatic H's | 4H | 7.5 - 8.2 | Multiplet (m) |

| Methylene H's (-CH₂-) | 2H | 3.8 - 4.2 | Doublet (d) |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the number and electronic environment of the carbon atoms in the molecule. The expected spectrum for this compound would feature eight distinct signals:

Carbonyl Carbon: The most deshielded carbon, with a characteristic chemical shift in the δ 190-200 ppm range.

Aromatic Carbons: Six signals in the δ 120-150 ppm region. The carbon atom directly attached to the nitro group (C-NO₂) is significantly deshielded and appears further downfield within this range. The carbon attached to the acetaldehyde (B116499) moiety (C-CH₂) would also be identifiable.

Methylene Carbon: The sp³-hybridized methylene carbon (-CH₂) would appear at the most upfield position, typically in the δ 45-55 ppm range.

Table 3: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon Type | Predicted Chemical Shift (δ ppm) |

|---|---|

| Carbonyl C (-CHO) | 190 - 200 |

| Aromatic C (-C-NO₂) | 148 - 152 |

| Aromatic C's | 120 - 140 |

| Methylene C (-CH₂-) | 45 - 55 |

Computational and Theoretical Chemistry Investigations

Electronic Structure Calculations: Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is widely used to investigate the electronic structure of organic molecules, including nitroaryl compounds. researchgate.netresearchgate.netamazonaws.com Functionals like B3LYP combined with basis sets such as 6-311++G(d,p) are commonly employed to model the properties of such systems effectively. ekb.egresearchgate.netresearchgate.net

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. cnr.it For 2-(2-Nitrophenyl)acetaldehyde, this process involves calculating the bond lengths, bond angles, and dihedral angles that result in the lowest energy state.

The structure of this compound features several key geometric aspects. The presence of the substituent on the acetaldehyde (B116499) moiety influences its geometry. Studies on α-substituted acetaldehydes (XCH₂CHO) show that electron-withdrawing groups like the nitro group (NO₂) can affect adjacent bond lengths and angles. researchgate.net The conformational landscape is primarily defined by the rotation around the single bond connecting the phenyl ring to the acetaldehyde group (C-Cα bond). The orientation of the nitro group relative to the plane of the benzene (B151609) ring and the conformation of the aldehyde group are critical. The most stable conformer would seek to minimize steric hindrance between the ortho-nitro group and the acetaldehyde side chain.

Furthermore, substituted acetaldehydes can exist in keto-enol tautomeric forms. ekb.egacs.org Computational studies can determine the relative stability of the this compound keto form versus its corresponding enol form, (E/Z)-2-(2-nitrophenyl)ethen-1-ol. For most simple acetaldehydes, the keto form is significantly more stable, a trend that is expected to hold for this compound. ekb.eg

| Parameter | Description | Expected Feature based on Related Compounds | Reference |

|---|---|---|---|

| C=O Bond Length | Carbonyl bond of the aldehyde group. | Typical length around 1.20-1.22 Å, slightly influenced by the electron-withdrawing nitro group. | researchgate.netcomu.edu.tr |

| N-O Bond Lengths | Bonds within the nitro (NO₂) group. | Expected to be around 1.21-1.23 Å. | comu.edu.tr |

| C-NO₂ Bond Length | Bond connecting the nitro group to the phenyl ring. | Around 1.47-1.49 Å. | comu.edu.tr |

| Dihedral Angle (O-C-C-H) | Torsion angle of the aldehyde group. | Defines the planarity and orientation of the aldehyde hydrogen. | researchgate.net |

| Dihedral Angle (C-C-C-C) | Torsion angle between the phenyl ring and the side chain. | Determines the overall molecular conformation and steric interactions. | mdpi.com |

Frontier Molecular Orbital (FMO) theory is crucial for describing the chemical reactivity and electronic properties of a molecule. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. sphinxsai.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich nitrophenyl ring. In contrast, the LUMO is anticipated to be distributed across the electron-deficient nitro group and the carbonyl group of the aldehyde moiety, which are strong electron-withdrawing groups. researchgate.netmalayajournal.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant descriptor of molecular stability. worldscientific.com A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap indicates that the molecule is more polarizable and reactive. malayajournal.org

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| S-methyl-β-N-(3-(2-nitrophenyl)allylidene)dithiocarbazate | -0.174 | -0.063 | -0.111 | researchgate.net |

| ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate | -5.88 | -2.52 | 3.36 | researchgate.net |

| 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole | -5.28 | -1.27 | 4.01 | malayajournal.org |

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule and is used to predict its reactivity towards electrophilic and nucleophilic reagents. uni-muenchen.de The MEP map illustrates the electrostatic potential on the surface of the molecule, where different colors denote different potential values.

For this compound, the MEP map would show regions of negative electrostatic potential (typically colored red or yellow) concentrated around the highly electronegative oxygen atoms of both the nitro (NO₂) and aldehyde (CHO) groups. researchgate.netresearchgate.net These sites represent the areas most susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are expected around the hydrogen atoms, particularly the aldehydic hydrogen and the hydrogens on the phenyl ring, indicating sites for potential nucleophilic attack. researchgate.net The MEP analysis thus provides a clear guide to the molecule's reactive sites and intermolecular interaction patterns. mdpi.com

Thermochemical Calculations and Energetic Analysis of Related Nitroaryl Compounds

Thermochemical calculations are used to predict the thermodynamic stability of molecules, including properties like the heat of formation (ΔHf). researchgate.net For energetic materials like many nitroaromatic compounds, these calculations are vital for assessing stability and potential energy release. core.ac.uk DFT methods, often in conjunction with isodesmic reaction schemes, can provide reliable estimations of these properties. researchgate.net

While specific data for this compound is unavailable, analysis of related nitroaromatic compounds shows clear trends. The introduction of a nitro group generally increases the heat of formation, reflecting a decrease in thermodynamic stability. For instance, the calculated heats of formation for nitrotoluenes are significantly different from that of toluene. These calculations show that the reduction of the nitro group is a thermodynamically favorable process. dnu.dp.ua The energetic properties of this compound would be influenced by both the destabilizing nitro group and the carbonyl function.

| Compound | Calculated Heat of Formation (kcal/mol) | Reference |

|---|---|---|

| 2-Nitrotoluene (B74249) | 8.61 | researchgate.net |

| 4-Nitrotoluene | 4.89 | researchgate.net |

| 2,4-Dinitrotoluene | 5.58 | researchgate.net |

| 2-Nitroaniline | 15.12 | researchgate.net |

| 4-Nitroaniline | 15.85 | researchgate.net |

| 2,4-Dinitroaniline | 14.04 | researchgate.net |